- Thiazolyl derivatives as mGluR5 antagonists and their preparation and methods for their use, World Intellectual Property Organization, , ,
Cas no 935685-88-4 (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile)

935685-88-4 structure
Nome do Produto:3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
N.o CAS:935685-88-4
MF:C13H15BFNO2
MW:247.073107004166
MDL:MFCD11521351
CID:1040788
PubChem ID:46738194
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 3-Cyano-5-fluorophenylboronic acid pinacol ester
- 3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarbonitrile
- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3-dioxaborolan-2-yl)benzonitrile
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (ACI)
- 2-(3-Cyano-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- DTXSID80674248
- AKOS015942804
- MFCD11521351
- EN300-305732
- 3-CYANO-5-FLUOROBENZENEBORONIC ACID PINACOL ESTER
- 3-Cyano-5-fluorobenzeneboronic acid pinacol ester, 96%
- WWDTYZLFIFQZDE-UHFFFAOYSA-N
- AS-37042
- SCHEMBL419330
- ZB0294
- MB09945
- CS-B1232
- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3.2-dioxaborolan-2-yl)benzonitrile
- DA-00623
- 935685-88-4
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
-
- MDL: MFCD11521351
- Inchi: 1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3
- Chave InChI: WWDTYZLFIFQZDE-UHFFFAOYSA-N
- SMILES: N#CC1C=C(B2OC(C)(C)C(C)(C)O2)C=C(F)C=1
Propriedades Computadas
- Massa Exacta: 247.11800
- Massa monoisotópica: 247.1179870g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 1
- Complexidade: 360
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 42.2Ų
Propriedades Experimentais
- PSA: 42.25000
- LogP: 1.99658
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Informações de segurança
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
abcr | AB310079-5 g |
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile, 95%; . |
935685-88-4 | 95% | 5g |
€1059.70 | 2023-04-26 | |
abcr | AB310079-250 mg |
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile, 95%; . |
935685-88-4 | 95% | 250mg |
€162.90 | 2023-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048015-250mg |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 98% | 250mg |
¥122.00 | 2024-04-24 | |
Enamine | EN300-305732-0.05g |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 95.0% | 0.05g |
$19.0 | 2025-03-19 | |
Enamine | EN300-305732-0.25g |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 95.0% | 0.25g |
$19.0 | 2025-03-19 | |
Enamine | EN300-305732-5.0g |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 95.0% | 5.0g |
$117.0 | 2025-03-19 | |
ChemScence | CS-B1232-500mg |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 500mg |
$220.0 | 2022-04-26 | ||
ChemScence | CS-B1232-100mg |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 100mg |
$174.0 | 2022-04-26 | ||
eNovation Chemicals LLC | Y1235563-1g |
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile |
935685-88-4 | 98% | 1g |
$85 | 2024-06-06 | |
Enamine | EN300-305732-2.5g |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 95.0% | 2.5g |
$65.0 | 2025-03-19 |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dichloromethane , 1,4-Dioxane ; 4 h, 80 °C
Referência
Método de produção 2
Condições de reacção
Referência
- Substituted (thiazolylcarbonyl)imidazolidinones as antiretroviral agents and their preparation and use in the treatment of retroviral diseases, Germany, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 90 °C
Referência
- Preparation of indolizine derivatives as phoshoinositide 3-kinases inhibitors, United States, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, rt → 110 °C
Referência
- Preparation of triazine-containing organic compounds for organic electroluminescent device, China, , ,
Método de produção 5
Condições de reacção
Referência
- Preparation of 8-substituted isoquinoline derivatives as IKKβ kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; overnight, 90 °C
Referência
- Substituted (thiazolylcarbonyl)imidazolidinones as antiretroviral agents and their preparation and use in the treatment of retroviral diseases, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 18 h, 100 °C
Referência
- 1,3-Thiazol-2-ylbenzamides as P2X purinoceptor antagonists and their preparation, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 100 °C
Referência
- Preparation of 1,2,3,4-tetrahydroquinoxaline derivatives useful as RORγt agonists useful for the treatment of cancers, metabolic diseases and autoimmune diseases, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; overnight, 90 °C
Referência
- Preparation of N-heterocyclyl furancarboxamides as anti-AIDS drugs., World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 24 h, 100 °C
Referência
- Condensed cyclic compound, composition including the same, and organic light-emitting device including the condensed cyclic compound, United States, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; overnight, 90 °C
Referência
- Substituted (thiophenylcarbonyl)imidazolidinones and their preparation and use for the treatment and/or prevention of retroviral diseases, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 6 h, 110 °C
Referência
- Preparation biaryl oxyacetic acid compounds as inhibitors of CRTH2 receptor, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
Referência
- Preparation of N-heterocyclyl furancarboxamides as anti-AIDS drugs., Germany, , ,
Método de produção 14
Condições de reacção
Referência
- Substituted (thiophenylcarbonyl)imidazolidinones and their preparation and use for the treatment and/or prevention of retroviral diseases, Germany, , ,
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Raw materials
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Preparation Products
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Literatura Relacionada
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
935685-88-4 (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile) Produtos relacionados
- 1035235-29-0(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)
- 870238-67-8(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile)
- 775351-57-0(3-Cyano-4-fluorophenylboronic acid, pinacol ester)
- 91574-36-6(3-(Maleimidomethyl)-benzoicacid-NHSester)
- 388109-19-1(3-Amino-2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one)
- 129231-14-7(1-(pyrrolidin-2-yl)ethan-1-amine)
- 851407-97-1(N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-ethylbutanamide)
- 2250-48-8(1-(5-Fluoro-2-nitrophenyl)ethanone)
- 2229638-51-9(3-2-chloro-5-(trifluoromethyl)phenyl-3-hydroxypropanoic acid)
- 1498107-43-9(6-chloro-3-ethyl-2,3,4,9-tetrahydro-1H-carbazole)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:935685-88-4)3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile

Pureza:99%
Quantidade:10.0g
Preço ($):217.0